molecular formula C15H21NO4 B14031395 L-Aspartic acid, N-(phenylmethyl)-, diethyl ester CAS No. 16115-72-3

L-Aspartic acid, N-(phenylmethyl)-, diethyl ester

Cat. No.: B14031395
CAS No.: 16115-72-3
M. Wt: 279.33 g/mol
InChI Key: QEVYTOKQIQYNKZ-ZDUSSCGKSA-N
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Description

Diethyl 2-(benzylamino)succinate is an organic compound with the molecular formula C15H21NO4 and a molecular weight of 279.34 g/mol . It is a derivative of succinic acid, where the hydrogen atoms of the amino group are replaced by a benzyl group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(benzylamino)succinate can be synthesized through the reaction of diethyl succinate with benzylamine. The reaction typically occurs under mild conditions, often in the presence of a catalyst or under reflux . The general reaction scheme is as follows:

Diethyl succinate+BenzylamineDiethyl 2-(benzylamino)succinate\text{Diethyl succinate} + \text{Benzylamine} \rightarrow \text{Diethyl 2-(benzylamino)succinate} Diethyl succinate+Benzylamine→Diethyl 2-(benzylamino)succinate

Industrial Production Methods

In industrial settings, the production of diethyl 2-(benzylamino)succinate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(benzylamino)succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamino succinic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

Diethyl 2-(benzylamino)succinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(benzylamino)succinate involves its interaction with specific molecular targets. It can modulate enzymatic activities and influence biochemical pathways. For instance, it may interact with enzymes involved in the tricarboxylic acid cycle, affecting cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl succinate
  • Benzylamine
  • Diethyl benzylmalonate

Comparison

Diethyl 2-(benzylamino)succinate is unique due to the presence of both ester and amine functional groups, which confer distinct chemical properties. Compared to diethyl succinate, it has enhanced reactivity due to the benzylamino group. Benzylamine, on the other hand, lacks the ester functionality, making it less versatile in certain synthetic applications.

Conclusion

Diethyl 2-(benzylamino)succinate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in organic synthesis and scientific research.

Properties

CAS No.

16115-72-3

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

diethyl (2S)-2-(benzylamino)butanedioate

InChI

InChI=1S/C15H21NO4/c1-3-19-14(17)10-13(15(18)20-4-2)16-11-12-8-6-5-7-9-12/h5-9,13,16H,3-4,10-11H2,1-2H3/t13-/m0/s1

InChI Key

QEVYTOKQIQYNKZ-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)NCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)NCC1=CC=CC=C1

Origin of Product

United States

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